molecular formula C7H7NO3S B6599462 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 463341-27-7

4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No.: B6599462
CAS No.: 463341-27-7
M. Wt: 185.20 g/mol
InChI Key: NBSIBJWEUNUNED-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione typically involves the condensation of 2-aminothiophenol with carbonyl compounds under oxidative conditions. One common method includes the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO (dimethyl sulfoxide). The reaction is usually carried out in a solvent like DMF (dimethylformamide) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups onto the benzothiazole ring .

Scientific Research Applications

4-Hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-7-3-1-2-6-5(7)4-12(10,11)8-6/h1-3,8-9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSIBJWEUNUNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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